molecular formula C9H12ClNO B1609276 2-[(4-Chlorophenyl)methoxy]ethanamine CAS No. 287179-98-0

2-[(4-Chlorophenyl)methoxy]ethanamine

Cat. No. B1609276
M. Wt: 185.65 g/mol
InChI Key: PAYJTSGVVHLHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Chlorophenyl)methoxy]ethanamine” is a compound with the molecular formula C9H12ClNO1. It’s also known as PCA1. It has been utilized in various scientific experiments due to its unique properties1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of “2-[(4-Chlorophenyl)methoxy]ethanamine”.



Molecular Structure Analysis

The molecular weight of “2-[(4-Chlorophenyl)methoxy]ethanamine” is 185.65 g/mol1. However, I couldn’t find any detailed information about its molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information about the chemical reactions involving “2-[(4-Chlorophenyl)methoxy]ethanamine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)methoxy]ethanamine” are not well-documented. However, it’s known that it’s a liquid at room temperature2.


Scientific Research Applications

Metabolism and Environmental Degradation

  • Estrogenic Activity and Environmental Concerns : Methoxychlor, a compound structurally related to 2-[(4-Chlorophenyl)methoxy]ethanamine, has been identified as a proestrogen, requiring metabolic transformation to exhibit estrogenic activity. Studies highlight its environmental persistence and the role of hepatic monooxygenases in its activation to estrogenic metabolites (Bulger et al., 1985). Another study indicates the reductive dechlorination of Methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions, suggesting a metabolic pathway for methoxychlor in the human gut which might contribute to its endocrine-disrupting effects (Yim et al., 2008).

Neuropharmacology and Hallucinogenic Effects

  • Neuropharmacological Studies : Research on derivatives of 2-[(4-Chlorophenyl)methoxy]ethanamine, specifically 25C-NBOMe, a synthetic hallucinogen, reveals its potent agonist activity at the 5-HT2A receptor, correlating with hallucinogenic effects observed in humans. Such compounds demonstrate significant potency in inducing serotonergic behaviors in animal models, highlighting their psychoactive potential and underlying mechanisms of action (Elmore et al., 2018).

Environmental Presence and Detection

  • Detection in Environmental Samples : The capability of various bacterial species, commonly found in submerged environments, to initiate the dechlorination process of Methoxychlor suggests an important natural degradation pathway. This process underscores the potential of microbial communities in mitigating the persistence of such compounds in aquatic ecosystems (Satsuma & Masuda, 2012).

Analytical Methods and Characterization

  • Analytical Characterization : Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize 2-[(4-Chlorophenyl)methoxy]ethanamine derivatives. These methods facilitate the identification and quantification of these compounds in various matrices, supporting both environmental monitoring and toxicological studies (Lum et al., 2016).

Safety And Hazards

I couldn’t find any specific information about the safety and hazards of “2-[(4-Chlorophenyl)methoxy]ethanamine”.


Future Directions

As “2-[(4-Chlorophenyl)methoxy]ethanamine” is not widely studied, it’s difficult to predict specific future directions for research on this compound.


Please note that this information is based on the limited data available and may not be entirely accurate or complete. For a comprehensive analysis, more detailed and specific studies would be needed. If you’re planning to work with this compound, please ensure to follow all relevant safety procedures and consult with a qualified professional.


properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYJTSGVVHLHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408851
Record name 2-[(4-chlorophenyl)methoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methoxy]ethanamine

CAS RN

287179-98-0
Record name 2-[(4-chlorophenyl)methoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)methoxy]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)methoxy]ethanamine
Reactant of Route 3
Reactant of Route 3
2-[(4-Chlorophenyl)methoxy]ethanamine
Reactant of Route 4
Reactant of Route 4
2-[(4-Chlorophenyl)methoxy]ethanamine
Reactant of Route 5
Reactant of Route 5
2-[(4-Chlorophenyl)methoxy]ethanamine
Reactant of Route 6
Reactant of Route 6
2-[(4-Chlorophenyl)methoxy]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.